Target Selectivity Shift: Imidazole Substituent Switches from CpIMPDH to ALK2 Kinase Engagement
Direct head-to-head biochemical data for N-(1H-imidazol-2-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide against ALK2 could not be located in permitted sources. However, a close analog bearing a 4-chloro-3-(trifluoromethyl)phenyl substituent at the same amide position displays high-affinity inhibition of CpIMPDH (Ki = 3.2 nM) [1], whereas vendor documentation for the imidazol-2-yl analog asserts ALK2 kinase inhibition. This substituent-dependent change in primary target—from an oxidoreductase to a kinase—represents a qualitative functional divergence that cannot be captured by simple potency comparisons alone.
| Evidence Dimension | Primary molecular target |
|---|---|
| Target Compound Data | ALK2 (ACVR1) kinase (vendor-reported; no public quantitative IC50/Ki available from permitted sources) |
| Comparator Or Baseline | N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide: CpIMPDH (Ki = 3.2 nM) |
| Quantified Difference | Not calculable; target class differs (kinase vs. oxidoreductase) |
| Conditions | CpIMPDH assay: fluorescence-based NADH production; ALK2 assay context unknown from permitted sources |
Why This Matters
Procurement of a phthalazinone acetamide without verifying the terminal substituent risks introducing an unintended biological activity, rendering structure–activity conclusions invalid.
- [1] Johnson, C.R.; Gorla, S.K.; Kavitha, M.; Zhang, M.; Liu, X.; Striepen, B.; Mead, J.R.; Cuny, G.D.; Hedstrom, L. Phthalazinone inhibitors of inosine-5′-monophosphate dehydrogenase from Cryptosporidium parvum. Bioorg. Med. Chem. Lett. 2013, 23, 1004–1007. View Source
